![molecular formula C17H23N3O3S B5668547 2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of 2-{9-[(5-Methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide and related compounds involves several key strategies, including the use of spirocyclic and heterocyclic frameworks. Compounds like 1-Thia-5-azaspiro[5.5]undec-2-ene and its derivatives have been synthesized efficiently, demonstrating the importance of catalytic and non-catalytic methods in creating these complex molecules. An efficient and direct synthesis method for these compounds highlights the significance of base-catalyzed recyclization processes (Shaker et al., 2011).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 2-{9-[(5-Methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide, involves intricate arrangements of atoms within a spiro framework. The diazaspiro[5.5]undecane core is a common motif, exhibiting a broad range of activities and serving as a scaffold for further chemical modifications. Advanced spectroscopic techniques, including NMR and X-ray crystallography, are crucial in elucidating these complex structures and understanding their conformational dynamics (Islam et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds, including those containing the diazaspiro[5.5]undecane framework, participate in a variety of chemical reactions. These reactions are pivotal in the synthesis of novel derivatives with potential biological activities. For instance, double Michael addition reactions have been utilized to synthesize diazaspiro[5.5]undecane derivatives, showcasing the versatility and reactivity of these compounds (Aggarwal & Khurana, 2015).
Physical Properties Analysis
The physical properties of 2-{9-[(5-Methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide and related compounds, such as solubility, melting points, and crystal structures, are influenced by their complex molecular architecture. Studies focusing on solvatochromic analysis and TDDFT calculations help in understanding the photophysical behavior and solvent effects on these compounds, providing insights into their potential applications (Aggarwal & Khurana, 2015).
properties
IUPAC Name |
2-[9-(5-methylthiophene-2-carbonyl)-3-oxo-2,9-diazaspiro[5.5]undecan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-2-3-13(24-12)16(23)19-8-6-17(7-9-19)5-4-15(22)20(11-17)10-14(18)21/h2-3H,4-11H2,1H3,(H2,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBIPMWAIZPBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3(CCC(=O)N(C3)CC(=O)N)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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